

# In-depth Technical Guide on the Antitumor Agent ICP-192 (Gunagratinib)

Author: BenchChem Technical Support Team. Date: December 2025



For the Attention of Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Initial searches for "**Antitumor agent-192**" yielded information on several similarly named compounds, with the most relevant and publicly documented being ICP-192, also known as Gunagratinib. This technical guide will focus on the available data for ICP-192, a novel, irreversible, and highly selective pan-fibroblast growth factor receptor (FGFR) inhibitor. The mechanism of action, preclinical data, and clinical trial results will be detailed below, adhering to the specified formatting requirements.

#### **Core Mechanism of Action**

ICP-192 (Gunagratinib) is a potent and selective inhibitor of FGFR activities. Its primary mechanism of action is the irreversible covalent binding to FGFR, which distinguishes it from first-generation reversible FGFR inhibitors. This irreversible binding allows it to overcome acquired resistance to earlier inhibitors[1][2].

FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of FGFR signaling, often through gene amplification, mutations, or fusions, is implicated in the pathogenesis of various cancers. By inhibiting FGFR, Gunagratinib effectively disrupts these oncogenic signaling pathways.



A related compound, YLT192, which is a VEGFR2 inhibitor, provides a comparative example of a targeted antitumor agent. YLT192 inhibits VEGF-stimulated phosphorylation of VEGFR2 and its downstream signaling pathways, including p44/42 MAPK, AKT, and STAT3[3]. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately resulting in antiangiogenic and antitumor effects[3][4]. While distinct in its primary target, the study of YLT192 highlights the common strategy of targeting key signaling pathways in cancer therapy.

### **Signaling Pathway**

The primary signaling pathway affected by ICP-192 is the FGFR signaling cascade. Preclinical data suggests that by inhibiting FGFR, Gunagratinib can overcome resistance mechanisms that emerge with reversible inhibitors[1].

The diagram below illustrates the general FGFR signaling pathway and the point of intervention for an inhibitor like Gunagratinib.





Click to download full resolution via product page

Caption: FGFR Signaling Pathway and Inhibition by Gunagratinib (ICP-192).

## **Quantitative Data from Clinical Trials**

Clinical trial data for Gunagratinib (ICP-192) provides preliminary insights into its efficacy and safety. The following table summarizes key quantitative data from a Phase I/II study in patients with advanced solid tumors harboring FGF/FGFR gene aberrations.

| Metric                         | Value                        | Patient Population                                                                         | Source |
|--------------------------------|------------------------------|--------------------------------------------------------------------------------------------|--------|
| Overall Response<br>Rate (ORR) | 33.3%                        | Patients with FGF/FGFR gene aberrations who completed at least one tumor assessment (n=12) | [1][2] |
| Complete Response<br>(CR)      | 8.3% (1 patient)             | Patients with FGF/FGFR gene aberrations who completed at least one tumor assessment (n=12) | [1]    |
| Partial Response (PR)          | 25% (3 patients)             | Patients with FGF/FGFR gene aberrations who completed at least one tumor assessment (n=12) | [1]    |
| Disease Control Rate<br>(DCR)  | 91.7% (11 of 12<br>patients) | Patients with FGF/FGFR gene aberrations who completed at least one tumor assessment        | [1][2] |



#### **Experimental Protocols**

Detailed experimental protocols for the preclinical and clinical studies of Gunagratinib are proprietary to the developing pharmaceutical company, InnoCare Pharma. However, the general methodology for the Phase I/II clinical trial (NCT03758664) can be outlined based on publicly available information.

Clinical Trial Design (ICP-CL-00301)

- Study Type: Phase I/II, First-in-human, Open-label, Dose Escalation and Expansion.
- Objective: To evaluate the safety, tolerability, pharmacokinetics/pharmacodynamics (PK/PD), and preliminary anti-tumor activity of Gunagratinib.
- · Patient Population:
  - Dose Escalation: Patients with advanced solid tumors with or without FGF/FGFR alterations.
  - Dose Expansion: Patients with cholangiocarcinoma harboring FGFR2 gene fusion/translocation.
- Treatment Regimen:
  - Dose Escalation: Escalating doses (2, 4, 8, 10, 12, 14, 16 mg, etc.) of Gunagratinib administered orally once daily in 21-day cycles.
  - Dose Expansion: 12 mg of Gunagratinib administered orally once daily continuously.
- Primary Outcome Measures:
  - Phase I: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).
  - Phase II: Objective Response Rate (ORR) based on RECIST 1.1.
- Secondary Outcome Measures:
  - Pharmacokinetic parameters (Cmax, AUC).







- Disease Control Rate (DCR).
- Duration of Response (DoR).
- Progression-Free Survival (PFS).

The following diagram illustrates the workflow of the dose-escalation phase of the clinical trial.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. targetedonc.com [targetedonc.com]
- 3. YLT192, a Novel, Orally Active Bioavailable Inhibitor of VEGFR2 Signaling with Potent Antiangiogenic Activity and Antitumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-depth Technical Guide on the Antitumor Agent ICP-192 (Gunagratinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604046#antitumor-agent-192-mechanism-ofaction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com